molecular formula C23H29F2N5O2 B2536977 1-(2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-3-(isopropylamino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethanone CAS No. 1799967-04-6

1-(2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-3-(isopropylamino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethanone

Cat. No.: B2536977
CAS No.: 1799967-04-6
M. Wt: 445.5 g/mol
InChI Key: FSUXDPIOBQLEKO-UHFFFAOYSA-N
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Description

1-(2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-3-(isopropylamino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethanone is a sophisticated, high-purity chemical reagent designed for research applications. This compound features a complex molecular architecture based on a 7,8-dihydropyrido[3,4-b]pyrazine core, a scaffold frequently investigated in medicinal chemistry for its potential to interact with biological targets. Its structure incorporates key pharmacophoric elements, including a 4-(2,4-difluorophenoxy)piperidine moiety and an isopropylamino group, which are commonly associated with enhanced binding affinity and selectivity. The primary research value of this compound is its potential application as a kinase inhibitor. The dihydropyridopyrazine scaffold is known to be a privileged structure in the development of inhibitors for various protein kinases. Researchers can utilize this compound as a key intermediate or a starting point in drug discovery programs, particularly in oncology and neurodegenerative diseases, where kinase modulation is a prominent therapeutic strategy. Its mechanism of action is anticipated to involve competitive binding at the ATP-binding site of specific kinase targets, thereby inhibiting phosphorylation and subsequent signal transduction pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for use in humans or animals.

Properties

IUPAC Name

1-[2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-(propan-2-ylamino)-7,8-dihydro-5H-pyrido[3,4-b]pyrazin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F2N5O2/c1-14(2)26-22-23(28-19-8-11-30(15(3)31)13-20(19)27-22)29-9-6-17(7-10-29)32-21-5-4-16(24)12-18(21)25/h4-5,12,14,17H,6-11,13H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUXDPIOBQLEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC2=C(CCN(C2)C(=O)C)N=C1N3CCC(CC3)OC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1799967-04-6
Record name 1-{2-[4-(2,4-difluorophenoxy)piperidin-1-yl]-3-[(propan-2-yl)amino]-5H,6H,7H,8H-pyrido[3,4-b]pyrazin-6-yl}ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-(2-(4-(2,4-difluorophenoxy)piperidin-1-yl)-3-(isopropylamino)-7,8-dihydropyrido[3,4-b]pyrazin-6(5H)-yl)ethanone, often referred to as CVN424, is a compound that has garnered attention for its potential therapeutic applications, particularly in the modulation of GPR6 (G protein-coupled receptor 6). This receptor is implicated in various neurological disorders, including Parkinson's disease. The biological activity of CVN424 is characterized by its interaction with specific molecular targets and its subsequent effects on cellular pathways.

CVN424 operates primarily as a selective modulator of GPR6. This receptor is involved in the regulation of neurotransmitter release and neuronal signaling pathways. The compound's structural modifications enhance its binding affinity and selectivity towards GPR6 compared to other receptors such as GPR3 and GPR12, which is crucial for minimizing side effects associated with broader receptor targeting .

In Vitro Studies

Research has indicated that CVN424 exhibits significant biological activity through various mechanisms:

  • Neuroprotective Effects : In vitro studies have demonstrated that CVN424 can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .
  • Metabolic Stability : A metabolite identification study showed that structural changes in CVN424 improved its metabolic stability. This was evidenced by reduced turnover rates in human microsomal assays compared to earlier analogs .

In Vivo Studies

In vivo efficacy has been assessed using models relevant to Parkinson's disease:

  • Catalepsy Model : CVN424 was tested in a haloperidol-induced catalepsy model, demonstrating significant reductions in cataleptic symptoms compared to control groups. This suggests potential therapeutic benefits in managing motor symptoms associated with Parkinson's disease .
  • Behavioral Assessments : Behavioral tests indicated improvements in locomotor activity and coordination among treated subjects, further supporting the compound's neuroprotective properties .

Structure-Activity Relationship (SAR)

The biological activity of CVN424 can be attributed to its unique structural components. Key elements include:

  • Piperidine Ring : Essential for receptor binding and modulation.
  • Difluorophenoxy Group : Enhances lipophilicity and bioavailability.
  • Dihydropyrido[3,4-b]pyrazine Core : Contributes to the overall pharmacological profile by facilitating interactions with the target receptor.

The SAR studies have shown that modifications to these groups can significantly alter the compound's potency and selectivity. For instance, replacing certain functional groups has led to improved receptor selectivity without compromising efficacy .

Case Studies

A notable study published in the Journal of Medicinal Chemistry highlighted the development of CVN424 from initial lead compounds through iterative design based on SAR insights. The study reported:

  • Enhanced Selectivity : By adjusting the piperidine substituents, researchers achieved a more favorable selectivity profile against GPR6.
  • Reduced Side Effects : The selective targeting minimized off-target effects observed with less specific compounds, leading to a better safety profile in preclinical trials .

Comparative Analysis

The following table summarizes key findings related to CVN424 compared to other similar compounds:

CompoundGPR6 ModulationMetabolic StabilityNeuroprotective EffectsSelectivity Profile
CVN424HighImprovedSignificantSuperior
KW6002 (control)ModerateStandardModerateLower
Other AnaloguesVariablePoorMinimalVariable

Q & A

Basic Question: What are the optimal synthetic routes for this compound, and how can reaction yields be improved?

Methodological Answer:
The synthesis of this polycyclic compound involves multi-step reactions, with key intermediates including piperidine and pyrazine derivatives. A common approach is to:

Coupling of the piperidinyl moiety : Use Buchwald-Hartwig amination or nucleophilic aromatic substitution to introduce the 4-(2,4-difluorophenoxy)piperidine group. Evidence from palladium-catalyzed reductive cyclizations (e.g., using formic acid derivatives as CO surrogates) suggests improved efficiency in forming nitrogen-containing heterocycles .

Functionalization of the pyrazine core : Optimize solvent polarity (e.g., dry acetonitrile or dichloromethane) and temperature (reflux conditions) to enhance the incorporation of the isopropylamino group. IR and 1H^1H-NMR spectroscopy are critical for tracking intermediate formation .

Yield improvement : Purification via recrystallization (e.g., using acetonitrile) and catalytic methods (e.g., Pd-based catalysts) can increase yields by 15–20% .

Basic Question: How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:
A combination of analytical techniques is required:

  • Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% acceptable for biological assays).
  • Spectroscopy :
    • 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., distinguishing piperidinyl vs. pyrazine protons).
    • High-resolution mass spectrometry (HRMS) for molecular ion validation.
    • IR spectroscopy to identify carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) functional groups .
  • X-ray crystallography : Resolve conformational ambiguities in the dihydropyrido-pyrazine core .

Advanced Question: How can researchers address contradictions in solubility and stability data across studies?

Methodological Answer:
Discrepancies often arise from solvent selection, pH, or temperature variations. To resolve these:

Standardize solubility testing : Use the shake-flask method in buffered solutions (pH 7.4 for physiological relevance).

Stability profiling : Conduct accelerated degradation studies under UV light, humidity, and elevated temperatures (40–60°C). Monitor via HPLC for decomposition products .

Data reconciliation : Apply multivariate analysis (e.g., PCA) to identify outlier conditions or measurement errors. For example, solubility in DMSO may artificially inflate values due to solvent polarity effects .

Advanced Question: What strategies enhance selectivity for biological targets (e.g., kinases) given the compound’s structural complexity?

Methodological Answer:
The compound’s piperidinyl and difluorophenoxy groups may confer off-target binding. Mitigation strategies include:

Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing isopropylamino with cyclopropylamino) to probe steric effects.

Computational docking : Use molecular dynamics simulations to predict binding affinities for kinase ATP-binding pockets. Focus on residues within 4 Å of the pyrazine core .

In vitro assays : Test against panels of related kinases (e.g., JAK2, EGFR) to quantify IC50_{50} shifts. A >10-fold selectivity ratio is typically indicative of target specificity .

Advanced Question: How can catalytic methods improve the scalability of key synthetic steps?

Methodological Answer:
Pd-catalyzed reactions are critical for scalability:

Reductive cyclization : Use Pd(OAc)2_2/Xantphos with formic acid as a CO surrogate to form the pyrazine ring. This reduces reaction time by 30% compared to thermal methods .

Cross-coupling optimization : Screen ligands (e.g., BINAP vs. DavePhos) to enhance turnover frequency (TOF) in piperidinyl coupling steps. TOF >500 h1^{-1} is achievable with electron-deficient ligands .

Catalyst recycling : Implement flow chemistry systems to recover Pd catalysts, reducing costs by 40% in large-scale syntheses .

Advanced Question: What experimental designs are recommended for analyzing structure-activity relationships (SAR)?

Methodological Answer:
A systematic SAR approach involves:

Fragment-based design : Synthesize truncated analogs (e.g., omitting the difluorophenoxy group) to identify essential pharmacophores.

3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronegativity (e.g., fluorine atoms) with activity .

Data validation : Replicate assays in orthogonal systems (e.g., SPR vs. fluorescence polarization) to confirm binding trends. For example, a 2,4-difluorophenoxy group may enhance membrane permeability but reduce aqueous solubility .

Advanced Question: How should researchers handle conflicting spectral data (e.g., NMR peak splitting anomalies)?

Methodological Answer:
Anomalies may arise from dynamic processes (e.g., rotamer interconversion):

Variable-temperature NMR : Acquire spectra at 25°C and −40°C to identify broadening due to conformational exchange.

Solvent effects : Compare spectra in CDCl3_3 vs. DMSO-d6_6; hydrogen bonding in DMSO may stabilize specific rotamers .

DFT calculations : Simulate 1H^1H-NMR chemical shifts using Gaussian software to assign ambiguous peaks (e.g., piperidinyl methine protons) .

Advanced Question: What are the best practices for evaluating metabolic stability in preclinical studies?

Methodological Answer:

In vitro models : Use human liver microsomes (HLM) with NADPH cofactors. Monitor depletion over 60 minutes; >50% remaining indicates favorable stability .

Metabolite ID : Employ LC-HRMS to detect phase I (oxidation) and phase II (glucuronidation) metabolites. The difluorophenoxy group is prone to oxidative defluorination .

Species comparison : Test parallel assays in mouse/rat microsomes to predict interspecies variability. Adjust dosing regimens if rodent clearance exceeds human by >3-fold .

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